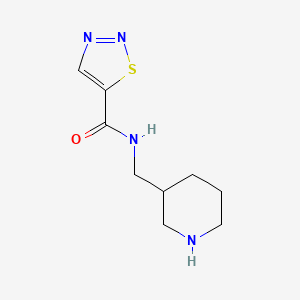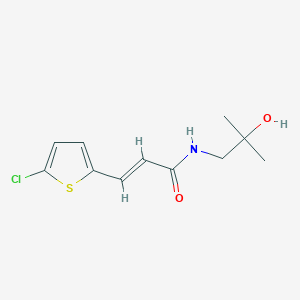![molecular formula C12H18N2OS B7589297 [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTM is a member of the class of compounds known as piperidines, which are commonly used in the synthesis of pharmaceuticals. In
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. By inhibiting the reuptake of dopamine, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone increases the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Biochemical and Physiological Effects
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may have a number of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. Increased dopamine levels may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to have a high affinity for the dopamine transporter, making it a potentially effective therapeutic agent for a number of conditions.
One limitation of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its lack of selectivity for the dopamine transporter. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to bind to a number of other receptors in the brain, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of potential future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. One area of research could focus on the development of more selective dopamine reuptake inhibitors that may be more effective in treating Parkinson's disease and addiction. Additionally, further research could be conducted to better understand the mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone and its effects on other neurotransmitter systems in the brain. Finally, clinical trials could be conducted to determine the safety and efficacy of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a therapeutic agent for Parkinson's disease and addiction.
Synthesemethoden
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone can be synthesized using a multistep process involving the reaction of 3-methylthiophen-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylpiperidine to form the desired product, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Another area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for addiction. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating addiction in humans.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-7-16-11(9)12(15)14-5-2-10(8-13)3-6-14/h4,7,10H,2-3,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFAYSUINHWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![[4-(Aminomethyl)piperidin-1-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B7589285.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![4-fluoro-N-[(1-methylpiperidin-2-yl)methyl]benzamide](/img/structure/B7589331.png)